ZM 336372 Exhibits 10-Fold Selectivity for c-Raf Over B-Raf, a Profile Inverted in Many Pan-Raf Inhibitors
ZM 336372 is a potent inhibitor of human c-Raf (IC50 = 70 nM) and displays a clear 10-fold selectivity over the B-Raf isoform . This selectivity profile is distinct from compounds like AZ 628, a pan-Raf inhibitor, which shows similar potency against c-Raf (IC50 = 29 nM) and B-Raf V600E (IC50 = 34 nM) . This difference is critical for studies aiming to dissect c-Raf-specific functions without confounding inhibition of B-Raf.
| Evidence Dimension | Isoform selectivity (c-Raf vs B-Raf) |
|---|---|
| Target Compound Data | IC50 (c-Raf) = 70 nM; IC50 (B-Raf) >700 nM |
| Comparator Or Baseline | AZ 628: IC50 (c-Raf) = 29 nM; IC50 (B-Raf V600E) = 34 nM |
| Quantified Difference | ZM 336372 is 10-fold more selective for c-Raf over B-Raf; AZ 628 shows near-equipotent inhibition of both. |
| Conditions | Cell-free biochemical assay with 0.1 mM ATP |
Why This Matters
Procurement of ZM 336372 is essential for experiments requiring c-Raf biased inhibition, as alternative pan-Raf inhibitors will not provide the same isoform-specific activity.
